Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a quinoxaline derivative with a molecular formula of C12H14N2O3.
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, are known to exhibit a variety of biological activities .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Quinoxaline derivatives are known to exhibit a variety of biological activities, including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate typically involves the reaction of ethyl acetoacetate with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and thiol groups .
Scientific Research Applications
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
- Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-3-yl)acetate
- Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-4-yl)acetate
Uniqueness
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)13-9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWCBOWYLRLNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC(=O)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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